1-Benzyl-4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazin-2-one
Description
1-Benzyl-4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazin-2-one is a piperazin-2-one derivative featuring a benzyl group at the 1-position and a (2-methyl-1,3-oxazol-4-yl)methyl substituent at the 4-position. The piperazin-2-one core introduces a ketone group, reducing basicity compared to piperazine, which may influence solubility and hydrogen-bonding interactions. The compound’s molecular formula is C₁₆H₁₉N₃O₂ (MW: 285.34), as inferred from its structural isomer in .
Properties
IUPAC Name |
1-benzyl-4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-13-17-15(12-21-13)10-18-7-8-19(16(20)11-18)9-14-5-3-2-4-6-14/h2-6,12H,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGZZKCWPHGOLFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)CN2CCN(C(=O)C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazin-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors such as 2-amino-2-methylpropan-1-ol and formic acid.
Piperazine Ring Formation: The piperazine ring is formed by reacting ethylenediamine with diethyl oxalate, followed by benzylation using benzyl chloride.
Coupling Reaction: The final step involves coupling the oxazole and piperazine rings through a nucleophilic substitution reaction, typically using a base such as sodium hydride in an aprotic solvent like dimethylformamide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitric acid for nitration, bromine in carbon tetrachloride for bromination.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or bromo derivatives.
Scientific Research Applications
1-Benzyl-4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazin-2-one involves its interaction with specific molecular targets. The oxazole moiety can interact with enzymes and receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Positional Isomer: 1-Benzyl-4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-2-one
This isomer (CAS 2549043-15-2) differs only in the methyl group position on the oxazole ring (5-methyl vs. 2-methyl). No experimental data (e.g., melting points or bioactivity) are reported for either isomer in the evidence .
Benzhydrylpiperazine Derivatives ()
- 5-(4-Benzhydrylpiperazin-1-oyl)-2-[N-(4-substituted-nitrobenzamido)]benzo[d]oxazole : Features a bulkier benzhydryl group and benzoxazole-nitrophenylamide substituent. Higher melting point (177–180°C) suggests enhanced crystallinity due to extended aromatic systems. Reported to target apoptosis, though the target compound’s activity remains unstudied .
- 4-(4-Benzhydrylpiperazin-1-oyl)-2-[N-(4-substituted-3-nitrobenzamido)]thiazole : Replaces benzoxazole with thiazole, yielding a white crystalline solid (mp 232–234°C). The thiazole’s sulfur atom may influence redox properties compared to the oxazole in the target compound .
Piperazine-Linked Heterocycles ()
- 4-(4-Oxo-4-(piperazin-1-yl)butyl)-2H-benzo[b][1,4]oxazin-3(4H)-one (31’’): Incorporates a benzooxazinone moiety linked via a butyl chain to piperazine. The extended alkyl chain and oxazinone ring may enhance lipophilicity (logP) compared to the target compound’s compact oxazole substituent. NMR data (δ 4.55 ppm for O–CH₂–CO) confirm structural integrity .
Benzothiazole-Piperazine Hybrid ()
- N-(1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide: Combines a methylpiperazine-acetamide linker with benzothiazole. Reported anticancer activity highlights the therapeutic relevance of piperazine-heterocycle hybrids .
Physicochemical and Pharmacokinetic Properties
Research Findings and Implications
- Electronic Effects : The oxazole ring in the target compound may act as a bioisostere for phenyl or pyridine groups, offering metabolic stability advantages over nitro-substituted derivatives (e.g., ) .
- Solubility: The piperazin-2-one core’s ketone group could improve aqueous solubility compared to non-ketone piperazine analogues (e.g., ) .
- Synthetic Feasibility : and suggest that coupling reactions with TBTU/DMAP or alkylation strategies could be adapted for scalable synthesis .
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